molecular formula C14H23NO2 B3864771 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate

1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate

Cat. No. B3864771
M. Wt: 237.34 g/mol
InChI Key: CRDATSKIRMKMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate, also known as IPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IPPB is a derivative of GABA, a neurotransmitter that plays a crucial role in the central nervous system. The unique structure of IPPB makes it a promising tool for studying the mechanisms of GABA in the brain.

Mechanism of Action

1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate acts as a GABA receptor modulator, binding to specific sites on the receptor and altering its activity. This modulation can lead to changes in the release of neurotransmitters, ultimately affecting neuronal activity.
Biochemical and Physiological Effects:
1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have several biochemical and physiological effects, including the modulation of GABA receptor activity, changes in synaptic transmission and plasticity, and alterations in the release of neurotransmitters. These effects can have significant implications for understanding the mechanisms of GABA in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate in lab experiments is its ability to modulate GABA receptor activity in a specific and controlled manner. This specificity allows researchers to investigate the effects of GABA modulation on neuronal activity and plasticity. However, the complex synthesis process and the high cost of 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate can limit its use in some research settings.

Future Directions

There are several future directions for research involving 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate. One area of interest is the investigation of the effects of 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate on different types of GABA receptors and their subunits. Another direction is the study of the effects of 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate on different brain regions and neuronal populations. Finally, the potential therapeutic applications of 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate in neurological disorders such as epilepsy and anxiety disorders warrant further investigation.
In conclusion, 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is a promising tool for investigating the mechanisms of GABA in the brain. Its ability to modulate GABA receptor activity in a specific and controlled manner has significant implications for understanding neuronal activity and plasticity. Further research is needed to fully explore the potential applications of 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate in scientific research and clinical settings.

Scientific Research Applications

1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been used in various scientific studies to investigate the role of GABA in the brain. One study found that 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate can modulate the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This modulation can lead to changes in synaptic transmission and plasticity, which are essential for learning and memory.

properties

IUPAC Name

(2,3-dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-12(2)14(4,17-13(3)16)8-7-11-15-9-5-6-10-15/h12H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDATSKIRMKMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#CCN1CCCC1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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